molecular formula C15H10F2O4 B6408541 4-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261940-48-0

4-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6408541
CAS RN: 1261940-48-0
M. Wt: 292.23 g/mol
InChI Key: QVSHNEFHALSPFR-UHFFFAOYSA-N
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Description

4-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid (F2F4MCPB) is an organic compound with a molecular formula of C12H9FO4. It is a white crystalline solid that is soluble in water, ethanol, and methanol. F2F4MCPB has a melting point of 149-150 °C and is used in various scientific applications. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

4-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% is an organic compound that is used in a variety of scientific research applications. It is believed to act as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2). This inhibition of COX-2 can lead to the inhibition of the production of inflammatory mediators, such as prostaglandins and thromboxanes. In addition, 4-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% has been found to inhibit the activity of various other enzymes, such as lipoxygenase and phospholipase A2.
Biochemical and Physiological Effects
4-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), lipoxygenase, and phospholipase A2. In addition, 4-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% has been found to reduce inflammation and pain, as well as to have anti-cancer and anti-bacterial properties. It has also been found to have anti-oxidant and anti-aging effects.

Advantages and Limitations for Lab Experiments

4-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of 4-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% is that it is an inexpensive and readily available reagent. In addition, it is relatively easy to synthesize and is stable under a variety of conditions. The main limitation of 4-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% is that it is not very soluble in water, which limits its use in certain experiments.

Future Directions

There are a number of potential future directions for 4-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% research. One potential future direction is to further investigate its effects on inflammation and pain. In addition, further research could be done to explore its potential anti-cancer and anti-bacterial properties. Another potential future direction is to investigate its potential use as a therapeutic agent for various diseases, such as rheumatoid arthritis, asthma, and cancer. Additionally, further research could be done to explore its potential use in the synthesis of other organic compounds.

Synthesis Methods

4-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% can be synthesized from 4-fluoro-2-hydroxybenzoic acid (F2HB) and 3-fluoro-4-methoxycarbonylphenyl bromide (F4MCB). The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate. The reaction proceeds as follows: F2HB + F4MCB → 4-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% + HBr. The reaction is carried out at a temperature of 80-90 °C and a pressure of 1 atm. The yield of the reaction is typically around 95%.

Scientific Research Applications

4-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various fluorescent compounds, such as 4-fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzamide (4-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%-NH2). It has also been used in the synthesis of various organometallic compounds, such as 4-fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzyl magnesium chloride (4-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%-MgCl). 4-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% has also been used in the synthesis of various heterocyclic compounds, such as 4-fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzothiazole (4-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%-Thz).

properties

IUPAC Name

4-fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O4/c1-21-15(20)11-4-2-8(6-13(11)17)12-7-9(16)3-5-10(12)14(18)19/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSHNEFHALSPFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691492
Record name 3',5-Difluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid

CAS RN

1261940-48-0
Record name [1,1′-Biphenyl]-2,4′-dicarboxylic acid, 3′,5-difluoro-, 4′-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261940-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',5-Difluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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